molecular formula C6H7N3O B1629764 2-(Pyrimidin-5-yl)acetamide CAS No. 5267-02-7

2-(Pyrimidin-5-yl)acetamide

Cat. No.: B1629764
CAS No.: 5267-02-7
M. Wt: 137.14 g/mol
InChI Key: SGVWGCUNGMDSNR-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Imaging and Diagnostic Applications

2-(Pyrimidin-5-yl)acetamide derivatives, such as DPA-714, are used in imaging applications like Positron Emission Tomography (PET). These compounds bind to the translocator protein (18 kDa), facilitating the detection of neuroinflammation and certain types of cancer (Dollé et al., 2008).

2. Antimicrobial Applications

Pyrimidinone and oxazinone derivatives, synthesized using compounds related to this compound, have shown promising antimicrobial properties. These compounds are effective against various bacterial and fungal infections, offering potential use in developing new antimicrobial agents (Hossan et al., 2012).

3. Antifolate and Antitumor Agents

Certain derivatives of this compound have been explored as classical and nonclassical antifolates. They show inhibitory effects on dihydrofolate reductase, an enzyme critical in DNA synthesis. This inhibition makes them potential candidates for antitumor therapies (Gangjee et al., 2007).

4. Neurological Disorder Treatments

Compounds derived from this compound have been studied as antagonists of adenosine hA2A receptors. These compounds show potential in treating neurological disorders like Parkinson’s disease due to their good bioavailability and efficacy in animal models (Slee et al., 2008).

5. Antiviral Applications

Derivatives of this compound have been explored for their antiviral properties, particularly against HIV-1. These compounds inhibit HIV-1 protease, showing potential for use in treating HIV-1 infections, including drug-resistant strains (Zhu et al., 2019).

6. Inflammation and Immune System Modulation

This compound derivatives have been identified as dual cytokine regulators, influencing the production of tumor necrosis factor-alpha and interleukin-10. This dual action presents potential therapeutic applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

Properties

IUPAC Name

2-pyrimidin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(10)1-5-2-8-4-9-3-5/h2-4H,1H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVWGCUNGMDSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630450
Record name 2-(Pyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-02-7
Record name 2-(Pyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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